molecular formula C14H20O2 B15358935 3-tert-Butyl-5-isopropoxy-benzaldehyde

3-tert-Butyl-5-isopropoxy-benzaldehyde

Cat. No.: B15358935
M. Wt: 220.31 g/mol
InChI Key: QLUSGPVDWUPDDU-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-isopropoxy-benzaldehyde is a substituted benzaldehyde derivative characterized by a tert-butyl group at the 3-position and an isopropoxy group at the 5-position of the aromatic ring. The compound’s structure combines steric hindrance (from the bulky tert-butyl group) and moderate electron-donating effects (from the isopropoxy group), which influence its physicochemical properties and reactivity. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituents enhance stability and modulate interaction with biological targets.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-tert-butyl-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C14H20O2/c1-10(2)16-13-7-11(9-15)6-12(8-13)14(3,4)5/h6-10H,1-5H3

InChI Key

QLUSGPVDWUPDDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(C)(C)C)C=O

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-tert-butyl-5-propan-2-yloxybenzaldehyde exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Notes on Evidence and Limitations

This analysis synthesizes data from structural analogs and general principles of organic chemistry.

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